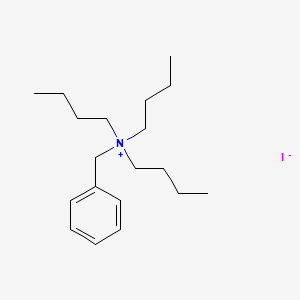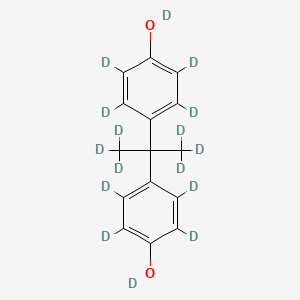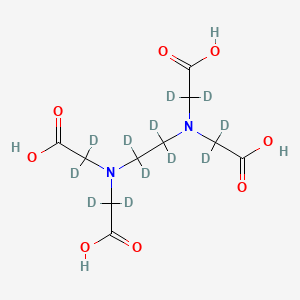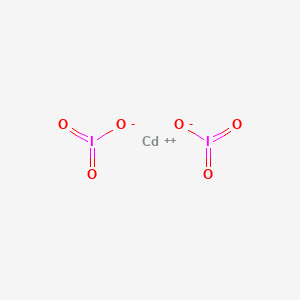
Methyl 3,5-dichloropyridine-4-carboxylate
説明
Methyl 3,5-dichloropyridine-4-carboxylate is a chemical compound that acts as a CDK9 inhibitor . It binds to the ATP-binding site of the protein, preventing the protein from phosphorylating its target substrates, which are indispensable for cell division .
Molecular Structure Analysis
The molecular formula of Methyl 3,5-dichloropyridine-4-carboxylate is C7H5Cl2NO2 . This pyridine derivative bears chlorine atoms attached to the 3 and 5 positions of the pyridine ring, along with a methyl ester group affixed to the 4 position .Chemical Reactions Analysis
Methyl 3,5-dichloropyridine-4-carboxylate is known to inhibit the activity of a crucial protein known as CDK9, which governs the regulation of cell division . By binding to the ATP-binding site of the protein, it prevents the protein from phosphorylating its target substrates .Physical And Chemical Properties Analysis
Methyl 3,5-dichloropyridine-4-carboxylate has a molecular weight of 206.03 . It has a refractive index of n20/D 1.5362 . The boiling point is 110 °C/1 mmHg and the density is 1.244 g/mL at 25 °C .科学的研究の応用
Inhibition of CDK9
Methyl 3,5-dichloropyridine-4-carboxylate: acts as an inhibitor of Cyclin-dependent kinase 9 (CDK9), which is crucial in the regulation of transcription. By binding to the ATP-binding site of CDK9, it prevents the kinase from phosphorylating its target substrates, which are essential for cell division and transcription elongation .
作用機序
The mechanism of action of Methyl 3,5-dichloropyridine-4-carboxylate involves its interaction with CDK9. It acts as a CDK9 inhibitor by binding to the ATP-binding site of the protein . Through this interaction, it prevents the protein from phosphorylating its target substrates, which are indispensable for cell division .
Safety and Hazards
特性
IUPAC Name |
methyl 3,5-dichloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLQQMUAXUCZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584889 | |
| Record name | Methyl 3,5-dichloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dichloropyridine-4-carboxylate | |
CAS RN |
773874-72-9 | |
| Record name | Methyl 3,5-dichloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



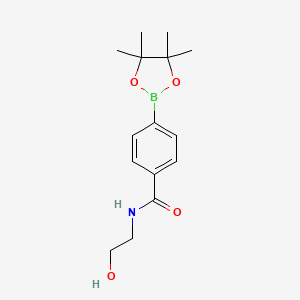
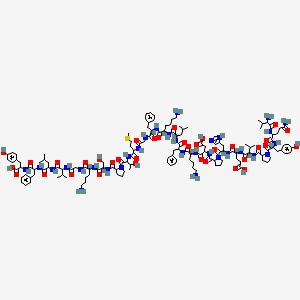
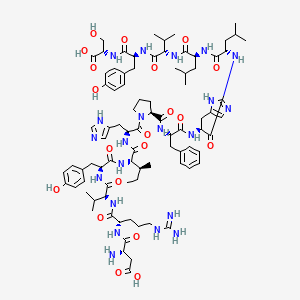
![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)


![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)


